An In-depth Technical Guide to Trimethylsulfoxonium Iodide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trimethylsulfoxonium Iodide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium iodide is a versatile and powerful sulfoxonium salt with the chemical formula [(CH₃)₃SO]⁺I⁻. It serves as a crucial reagent in organic synthesis, primarily for the generation of dimethyloxosulfonium methylide, a sulfur ylide. This ylide is a key intermediate in the renowned Corey-Chaykovsky reaction, which provides an efficient method for the preparation of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2] Its utility extends to various sectors, including pharmaceutical development and material science, where it facilitates the construction of complex molecular architectures.[3]
This technical guide provides a comprehensive overview of trimethylsulfoxonium iodide, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in the Corey-Chaykovsky reaction, and essential safety and handling information.
Chemical and Physical Properties
Trimethylsulfoxonium iodide is a white to pale yellow crystalline solid.[3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉IOS | [3] |
| Molecular Weight | 220.07 g/mol | [3] |
| Melting Point | 208-212 °C (decomposes) | [4] |
| Appearance | Pale yellow to almost white powder | [3] |
| Purity | 98% - 100.5% | [3][5] |
| CAS Number | 1774-47-6 | [3] |
Storage and Handling: Trimethylsulfoxonium iodide is hygroscopic and light-sensitive.[4] It should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[4] It is incompatible with strong oxidizing agents and strong bases.[4]
Synthesis of Trimethylsulfoxonium Iodide
Trimethylsulfoxonium iodide is typically synthesized via the alkylation of dimethyl sulfoxide (B87167) (DMSO) with iodomethane.[5][6]
Experimental Protocol: Synthesis of Trimethylsulfoxonium Iodide
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.[6]
-
Heat the reaction mixture to 80°C and maintain it under reflux for 24 hours.[6] Caution: Iodomethane is volatile and toxic; this procedure must be performed in a well-ventilated fume hood.[6]
-
After the reflux period, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.[6]
-
Filter the solid product and wash it with acetone to remove unreacted starting materials and impurities.[6]
-
Dry the resulting trimethylsulfoxonium iodide, which should be a crystalline solid.
Caption: Workflow for the synthesis of trimethylsulfoxonium iodide.
The Corey-Chaykovsky Reaction: Generation and Application of Dimethyloxosulfonium Methylide
The primary application of trimethylsulfoxonium iodide is in the Corey-Chaykovsky reaction, where it serves as a precursor to dimethyloxosulfonium methylide. This sulfur ylide is generated in situ by deprotonation with a strong base, such as sodium hydride or potassium tert-butoxide.[1][2]
Signaling Pathway: Formation of Dimethyloxosulfonium Methylide
Caption: Formation of the reactive sulfur ylide.
The generated dimethyloxosulfonium methylide is a potent methylene-transfer reagent used for the synthesis of epoxides from ketones and aldehydes, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][5]
Epoxidation of Carbonyl Compounds
Reaction Mechanism: Corey-Chaykovsky Epoxidation
The reaction proceeds through the nucleophilic addition of the sulfur ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (DMSO) as a leaving group, yielding the epoxide.[7]
Caption: Mechanism of Corey-Chaykovsky epoxidation.
Experimental Protocol: Epoxidation of Cyclohexanone (B45756)
This protocol is adapted from the procedure for the synthesis of methylenecyclohexane (B74748) oxide.[8]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Petroleum ether
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, wash sodium hydride (0.22 mol) with petroleum ether to remove the mineral oil.[8]
-
Carefully add anhydrous DMSO (250 mL) to the sodium hydride.[8]
-
Add trimethylsulfoxonium iodide (0.2 mol) portion-wise to the stirring mixture. The reaction is mildly exothermic.[8]
-
Stir the mixture at room temperature until hydrogen evolution ceases (approximately 1-2 hours), indicating the formation of the ylide.
-
Add cyclohexanone (0.2 mol) to the ylide solution over 5 minutes.[8]
-
After stirring for 15 minutes at room temperature, heat the mixture to 55-60°C for 30 minutes.[8]
-
Pour the reaction mixture into cold water (500 mL) and extract with three 100-mL portions of diethyl ether.[8]
-
Combine the ether extracts and wash with water (100 mL) and then with saturated aqueous salt solution (50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude epoxide.[8]
-
The product can be further purified by distillation.
Cyclopropanation of α,β-Unsaturated Carbonyl Compounds
Reaction Mechanism: Corey-Chaykovsky Cyclopropanation
In the case of α,β-unsaturated carbonyls, the sulfur ylide undergoes a conjugate (1,4-) addition to the double bond. This is followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring, again with the departure of DMSO.[9]
Caption: Mechanism of Corey-Chaykovsky cyclopropanation.
Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone
This is a general protocol based on established procedures.[10]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (or potassium tert-butoxide)
-
Anhydrous DMSO (or THF)
-
α,β-Unsaturated ketone
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the dimethyloxosulfonium methylide solution as described in the epoxidation protocol.
-
Cool the ylide solution to 0°C in an ice bath.
-
Dissolve the α,β-unsaturated ketone in a minimal amount of the reaction solvent and add it dropwise to the ylide solution, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Safety and Handling
Trimethylsulfoxonium iodide is an irritant to the skin, eyes, and respiratory system.[11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11] All manipulations should be carried out in a well-ventilated fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[4] If inhaled, move to fresh air.[4] Seek medical attention if irritation persists. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][9][11]
Conclusion
Trimethylsulfoxonium iodide is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient pathway for the formation of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Its ease of synthesis and the versatility of the resulting sulfur ylide make it an invaluable tool for chemists in academia and industry, particularly in the fields of drug discovery and development where the synthesis of complex, three-dimensional structures is paramount. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize trimethylsulfoxonium iodide to advance their synthetic endeavors.
References
- 1. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
